molecular formula C17H35NO3 B12601026 (2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol CAS No. 651291-19-9

(2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol

Cat. No.: B12601026
CAS No.: 651291-19-9
M. Wt: 301.5 g/mol
InChI Key: NDRDDAPUUDQDAO-UHFFFAOYSA-N
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Description

(2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol is a chemical compound that belongs to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This particular compound is characterized by its dodecyl chain and two hydroxymethyl groups attached to the oxazolidine ring. It has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol typically involves the reaction of dodecylamine with formaldehyde and a diol. The reaction proceeds through a Schiff base formation followed by cyclization to form the oxazolidine ring. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxazolidine ring can be reduced to form amines.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Ethers, esters.

Scientific Research Applications

(2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol depends on its application. For instance, as a fluorescent probe, it binds to metal ions, causing a change in its fluorescence properties. The binding involves coordination of the metal ion with the nitrogen and oxygen atoms in the oxazolidine ring . In antimicrobial applications, it disrupts microbial cell membranes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol is unique due to its long dodecyl chain, which imparts hydrophobic properties, making it suitable for applications in surfactants and emulsifiers. Its dual hydroxymethyl groups also provide versatility in chemical modifications.

Properties

CAS No.

651291-19-9

Molecular Formula

C17H35NO3

Molecular Weight

301.5 g/mol

IUPAC Name

[2-dodecyl-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol

InChI

InChI=1S/C17H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-18-17(13-19,14-20)15-21-16/h16,18-20H,2-15H2,1H3

InChI Key

NDRDDAPUUDQDAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1NC(CO1)(CO)CO

Origin of Product

United States

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